![molecular formula C16H19N5O3S B2480938 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2309748-75-0](/img/structure/B2480938.png)
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a complex organic compound characterized by the presence of a benzodioxole ring, a thiadiazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with various aldehydes or ketones under acidic conditions.
Piperidine Ring Formation: This can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole, thiadiazole, and piperidine intermediates using urea as a coupling agent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it a candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic residues, while the thiadiazole ring could interact with sulfur-containing amino acids. The piperidine ring may enhance the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
Compared to these similar compounds, 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea stands out due to the presence of the thiadiazole and piperidine rings. These additional rings provide unique chemical properties and potential biological activities that are not present in the simpler benzodioxole derivatives.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c22-16(17-8-11-1-2-13-14(7-11)24-10-23-13)19-12-3-5-21(6-4-12)15-9-18-25-20-15/h1-2,7,9,12H,3-6,8,10H2,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJJJIAILPXIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
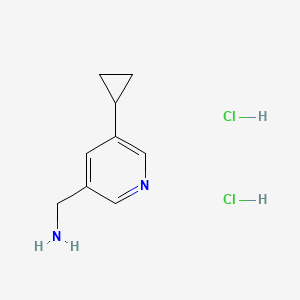
![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)
![methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B2480862.png)
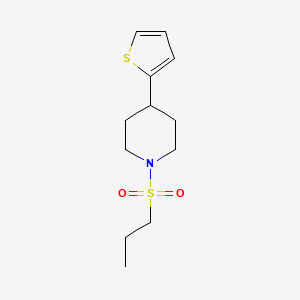
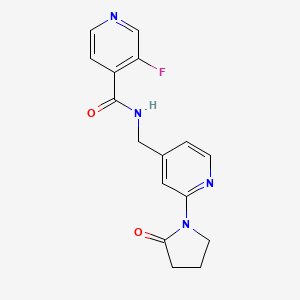
![3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2480865.png)
![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)
![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)
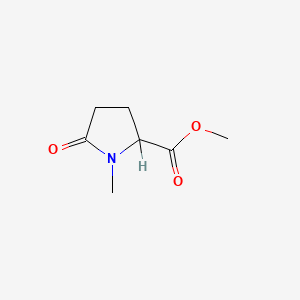
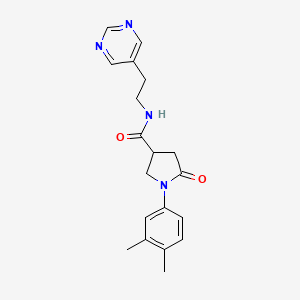
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2480877.png)
